molecular formula C7H14ClNOS B14370853 S-(4-Chlorobutyl) dimethylcarbamothioate CAS No. 90012-03-6

S-(4-Chlorobutyl) dimethylcarbamothioate

Cat. No.: B14370853
CAS No.: 90012-03-6
M. Wt: 195.71 g/mol
InChI Key: GYNBFDRHMSMYCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-(4-Chlorobutyl) dimethylcarbamothioate: is a chemical compound with the molecular formula C7H14ClNOS It is known for its unique structure, which includes a chlorobutyl group attached to a dimethylcarbamothioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Chlorobutyl) dimethylcarbamothioate typically involves the reaction of 4-chlorobutyl chloride with dimethylcarbamothioic acid. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide, to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: S-(4-Chlorobutyl) dimethylcarbamothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioate group to a thiol or other reduced forms.

    Substitution: The chlorobutyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can react with the chlorobutyl group under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted carbamothioates.

Scientific Research Applications

S-(4-Chlorobutyl) dimethylcarbamothioate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of S-(4-Chlorobutyl) dimethylcarbamothioate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

  • S-(4-Chlorobutyl) dimethylcarbamate
  • S-(4-Chlorobutyl) dimethylcarbamothioamide
  • S-(4-Chlorobutyl) dimethylcarbamothioester

Comparison: S-(4-Chlorobutyl) dimethylcarbamothioate is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

90012-03-6

Molecular Formula

C7H14ClNOS

Molecular Weight

195.71 g/mol

IUPAC Name

S-(4-chlorobutyl) N,N-dimethylcarbamothioate

InChI

InChI=1S/C7H14ClNOS/c1-9(2)7(10)11-6-4-3-5-8/h3-6H2,1-2H3

InChI Key

GYNBFDRHMSMYCH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)SCCCCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.